molecular formula C7H9BrN2O2 B13301853 2-Amino-3-(5-bromofuran-3-yl)propanamide

2-Amino-3-(5-bromofuran-3-yl)propanamide

Cat. No.: B13301853
M. Wt: 233.06 g/mol
InChI Key: HVOICRUXZNJSDZ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromofuran-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 5-bromofuran-3-yl group and an amino moiety. Bromofuran derivatives are known for their electron-withdrawing properties and role in modulating pharmacokinetic profiles, such as metabolic stability and target binding .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-amino-3-(5-bromofuran-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2O2/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11)

InChI Key

HVOICRUXZNJSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CC(C(=O)N)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(5-bromofuran-3-yl)propanamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, undergoes bromination to introduce a bromine atom at the 5-position of the furan ring.

    Amination: The brominated furan is then subjected to amination to introduce the amino group at the 2-position.

    Formation of Propanamide:

Chemical Reactions Analysis

2-Amino-3-(5-bromofuran-3-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(5-bromofuran-3-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the brominated furan ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 3-position of the propanamide backbone significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Bioactivity (If Reported) Synthesis Complexity Availability
2-Amino-3-(5-bromofuran-3-yl)propanamide 5-Bromofuran-3-yl Not provided No direct data Presumed moderate Not specified
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Benzyloxy + phenylthiazol Not provided Low activity (0 in assays) Low Research-grade
2-Amino-3-(indol-4-yl)propanamide Indol-4-yl Not provided No data High (chiral synthesis) Lab-scale
2-Amino-3-(1,2-thiazol-5-yl)propanamide 1,2-Thiazol-5-yl 171.2 Discontinued product Low Discontinued
Key Observations:
  • Substituent Impact : The bromofuran group (electron-deficient) may enhance metabolic stability compared to benzyloxy or thiazol derivatives, which are more lipophilic . Indole-containing analogs (e.g., compound 157 ) could exhibit improved CNS permeability due to aromatic stacking interactions.
  • Bioactivity: Nitroguanidino-pentanamide derivatives (e.g., ID 15 and 16 ) show higher activity (8–11 in unspecified assays), suggesting that extending the carbon chain or adding nitro groups enhances efficacy.
  • Synthesis and Availability : Thiazol-substituted propanamide (CAS: 2004135-75-3) was discontinued due to unspecified challenges, possibly related to stability or scalability . Bromofuran analogs may face similar hurdles if halogenated furans prove reactive under storage conditions.

Stability and Commercial Viability

Biological Activity

2-Amino-3-(5-bromofuran-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈BrN₃O
  • CAS Number : Not specified in the search results.

Synthesis Pathways

The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives. Key methods include:

  • Bromination : Introduction of bromine into the furan ring to obtain 5-bromofuran.
  • Amidation : Reaction of the brominated furan with appropriate amines to yield the final product.

Example Synthesis Reaction

5 Bromofuran+Amine2 Amino 3 5 bromofuran 3 yl propanamide\text{5 Bromofuran}+\text{Amine}\rightarrow \text{2 Amino 3 5 bromofuran 3 yl propanamide}

Antimicrobial Properties

Research has indicated that derivatives of furan compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. A study reported that certain furan derivatives demonstrated good antimicrobial activity at concentrations around 64 μg/mL against yeast-like fungi such as Candida species .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of the furan ring may contribute to membrane disruption in microbial cells.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various furan derivatives, including those structurally related to this compound. Results indicated significant inhibition of Escherichia coli and Staphylococcus aureus at micromolar concentrations.
    CompoundTarget BacteriaMIC (µg/mL)
    Compound AE. coli32
    Compound BS. aureus16
    2-Amino...E. coli, S. aureusTBD
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, suggesting potential as anticancer agents. The IC50 values varied significantly based on structural modifications.
    Cell LineIC50 (µM)
    HeLa25
    MCF730
    A549TBD

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